2-imino-1-[(4-methylphenyl)methyl]-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide
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Overview
Description
2-imino-1-[(4-methylphenyl)methyl]-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide is a pyridopyrimidine.
Scientific Research Applications
Synthesis and Biological Evaluation
A series of derivatives, including the compound , were synthesized and evaluated for their antimicrobial potential. One study found that certain derivatives exhibited significant antimicrobial activity against bacterial and fungal species, with compound 2 being most active against these microbial species (Rani, Saini, Kumar, & Verma, 2016).
Nonaqueous Capillary Electrophoresis
Another research focused on the nonaqueous capillary electrophoretic separation of related substances, including derivatives of the compound. This method proved effective for quality control and exhibited potential for broad applications in pharmaceutical research (Ye, Huang, Li, Xiang, & Xu, 2012).
Potential Antiallergy Agents
A novel route to synthesize derivatives of this compound as potential antiallergy agents was developed, illustrating the compound's versatility in pharmaceutical applications (Rykowski & Pucko, 1999).
Modification for Analgesic Properties
Research has also been conducted on modifying the chemical structure of related compounds to optimize their biological properties, such as enhancing analgesic properties. This study signifies the compound's relevance in developing new pain relief medications (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antioxidant Agents
Derivatives of the compound were synthesized and evaluated as potent antioxidant agents, highlighting the compound's potential in addressing oxidative stress-related disorders (Vartale, Halikar, Pawar, & Tawde, 2016).
Synthesis of Tricyclic Compounds
The compound has been utilized in the synthesis of new tricyclic compounds, demonstrating its utility in complex chemical syntheses with potential pharmaceutical applications (Khashi, Davoodnia, & Rao Lingam, 2015).
Synthesis of Dihydrofuran Derivatives
A reaction involving the compound led to the synthesis of new dihydrofuran derivatives with a fused pyrimidine ring, indicating its applicability in creating novel chemical structures for further exploration (Karapetyan & Tokmajyan, 2020).
Properties
CAS No. |
573933-87-6 |
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Molecular Formula |
C25H25N5O3 |
Molecular Weight |
443.5g/mol |
IUPAC Name |
6-imino-7-[(4-methylphenyl)methyl]-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H25N5O3/c1-16-7-9-17(10-8-16)15-30-22(26)19(24(31)27-14-18-5-4-12-33-18)13-20-23(30)28-21-6-2-3-11-29(21)25(20)32/h2-3,6-11,13,18,26H,4-5,12,14-15H2,1H3,(H,27,31) |
InChI Key |
BRLHDBQJAXKNDL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4CCCO4)C(=O)N5C=CC=CC5=N3 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4CCCO4)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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